Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride typically involves the reaction of methyl 4-formylbenzoate with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, hydrazine derivatives, and substituted benzoates.
Scientific Research Applications
Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar benzoate structure but lacks the hydrazinyl group.
Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar to methyl benzoate but with a propyl group.
Uniqueness
Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and functionality. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C9H14Cl2N2O2 |
---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
methyl 4-(hydrazinylmethyl)benzoate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8-4-2-7(3-5-8)6-11-10;;/h2-5,11H,6,10H2,1H3;2*1H |
InChI Key |
QMMHWVQLMUUFHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.